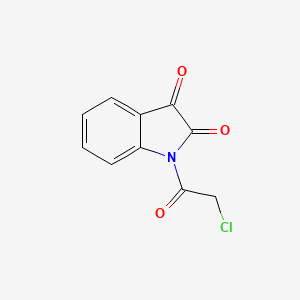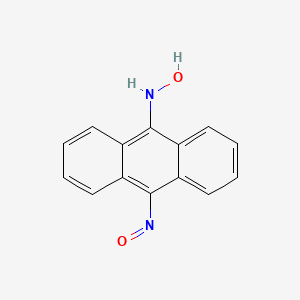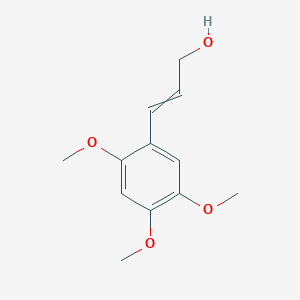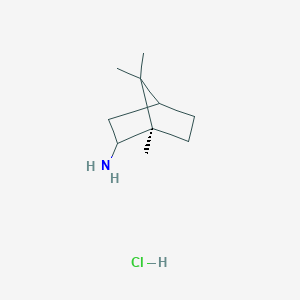
2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a naphthalene ring and a phenyl group, which are connected through a prop-2-enoate linkage. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate can be achieved through a regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation. This method involves the use of aryl imidates and oxa bicyclic alkenes as starting materials. The reaction conditions typically include the presence of a rhodium catalyst and specific temperature and pressure settings to facilitate the naphthylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are ongoing, focusing on its binding affinity and specificity towards various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methylphenyl (2E)-3-(naphthalen-2-yl)prop-2-enoate
- 2-methylphenyl (2E)-3-(phenyl)prop-2-enoate
- 2-methylphenyl (2E)-3-(anthracen-1-yl)prop-2-enoate
Uniqueness
2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate is unique due to its specific naphthalene substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C20H16O2 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
(2-methylphenyl) (E)-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C20H16O2/c1-15-7-2-5-12-19(15)22-20(21)14-13-17-10-6-9-16-8-3-4-11-18(16)17/h2-14H,1H3/b14-13+ |
Clave InChI |
VIFMYMZXGUANPZ-BUHFOSPRSA-N |
SMILES isomérico |
CC1=CC=CC=C1OC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=CC=C1OC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)

![4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
![2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14800689.png)
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)


![5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B14800722.png)

![3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)


![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)
![Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B14800771.png)
